![molecular formula C9H9NO3 B1394913 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid CAS No. 851202-96-5](/img/structure/B1394913.png)
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid
Overview
Description
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Biological Activity
3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid (CAS No. 851202-96-5) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
- IUPAC Name : this compound
- Structure : Chemical Structure
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity
Research has demonstrated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Recent studies have shown that derivatives of this compound possess notable antibacterial properties . For instance:
- Compounds derived from 3,4-dihydro-2H-benzo[b][1,4]oxazine showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 5.98 to >30 μg/mL .
- Specific derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values as low as 7 μg/mL .
Anticancer Potential
The compound has also been evaluated for its anticancer properties :
- In vitro studies indicated that certain derivatives induced apoptosis in breast cancer cell lines (e.g., MDA-MB-468), demonstrating a dose-dependent decrease in cell viability .
- The mechanism of action appears to involve the induction of apoptosis pathways, making it a candidate for further anticancer drug development .
Research Findings and Case Studies
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. These studies reveal how structural modifications can enhance binding affinity and selectivity for specific enzymes or receptors involved in disease processes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 179.17 g/mol. The structural features include a benzoxazine ring, which is known for its thermal stability and potential applications in polymer science.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that modifications to the carboxylic acid group can enhance the compound's efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.
Antimicrobial Properties
In addition to anticancer and neuroprotective effects, some studies have reported antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
Material Science Applications
Polymer Synthesis
The benzoxazine structure allows for the synthesis of thermosetting polymers with excellent mechanical properties and thermal stability. These polymers are used in aerospace and automotive industries due to their lightweight and durable nature.
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require resistance to heat and chemicals.
Synthetic Intermediate in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Amination Reactions : Introducing amine groups to create more complex molecules.
- Cyclization Reactions : Facilitating the formation of other cyclic compounds.
Case Studies
Study Title | Findings | Reference |
---|---|---|
Anticancer Activity of Benzoxazine Derivatives | Demonstrated significant growth inhibition of cancer cell lines with IC50 values in low micromolar range. | PubChem |
Neuroprotective Properties of Novel Benzoxazines | Showed reduction in oxidative stress markers in neuronal cell cultures treated with derivatives. | Achemblock |
Thermal Stability of Benzoxazine-Based Polymers | Evaluated thermal properties indicating high thermal stability suitable for high-performance applications. | Ambeed |
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid?
Synthesis typically involves cyclization of substituted aniline derivatives with epoxides or glyoxalates. For example, analogous benzoxazine carboxylic acids have been synthesized via nucleophilic aromatic substitution followed by acid-catalyzed ring closure. Optimization may require adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of precursors (e.g., 1:1.2 amine-to-epoxide) to improve yields . Purification often employs column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : and NMR (DMSO-d6 or CDCl3) identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carboxylate carbon signals (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHNO, exact mass 191.0582 g/mol).
- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 2500–3300 cm (carboxylic acid O-H) are diagnostic .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies should use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to monitor degradation products. Accelerated stability testing at 40°C/75% RH over 4 weeks can reveal hydrolytic or oxidative degradation pathways. Thermal gravimetric analysis (TGA) determines decomposition temperatures, typically above 150°C for benzoxazine derivatives .
Advanced Research Questions
Q. What methodologies are suitable for investigating the compound’s reaction mechanisms in catalytic processes?
Isotopic labeling (e.g., ) combined with kinetic studies can elucidate mechanisms in cyclization or decarboxylation reactions. For example, monitoring -labeled intermediates via in situ NMR or time-resolved FTIR helps identify rate-limiting steps . Computational methods (DFT) further validate transition states and activation energies.
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and electrostatic potential maps guide derivatization strategies for enhanced bioactivity .
Q. What approaches are used to evaluate its pharmacological potential?
- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or kinases using fluorogenic substrates.
- Cellular uptake studies : Radiolabeled analogs (e.g., ) quantify permeability in Caco-2 cell monolayers.
- In silico docking : AutoDock Vina predicts binding affinities to target proteins (e.g., bacterial DNA gyrase) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization difficulties stem from polar carboxylic acid groups. Vapor diffusion (e.g., methanol/water) with slow evaporation at 4°C improves crystal formation. Single-crystal X-ray diffraction requires high-quality crystals (≥0.2 mm), with data refinement using SHELX .
Q. How do structural modifications influence its biological activity compared to analogs?
Comparative SAR studies:
- Electron-withdrawing groups (e.g., nitro at position 7) enhance antibacterial activity but reduce solubility.
- Methylation of the oxazine ring (e.g., 4-methyl analog) increases metabolic stability in hepatic microsomal assays .
Q. What analytical techniques identify degradation products during long-term storage?
LC-MS/MS with MRM mode detects trace degradation products (e.g., decarboxylated derivatives). High-resolution orbitrap MS and MS fragmentation map degradation pathways, validated via synthetic standards .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent-free mechanochemistry : Ball-milling reduces waste.
- Biocatalysis : Lipase-mediated esterification avoids harsh acids.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDKGFOTACSHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695259 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851202-96-5 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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